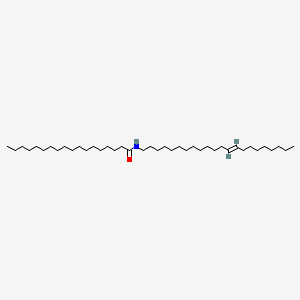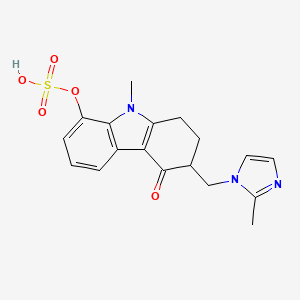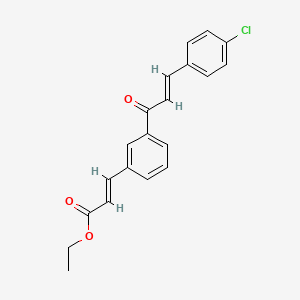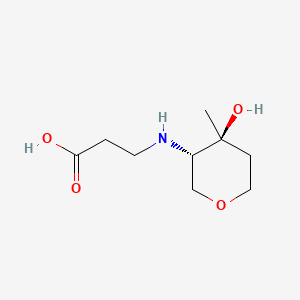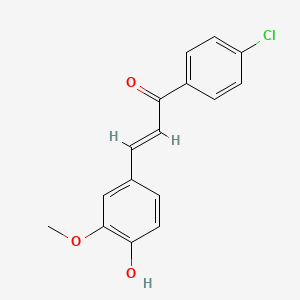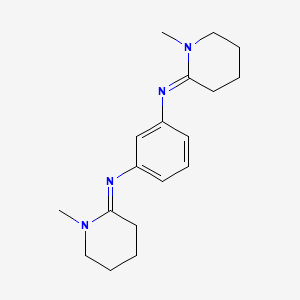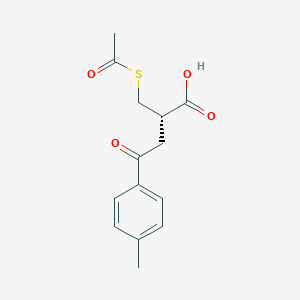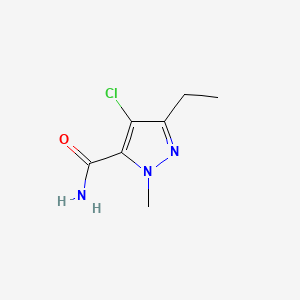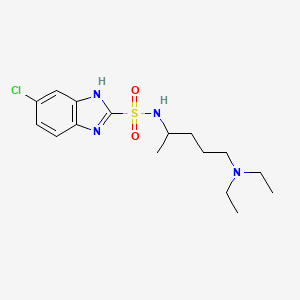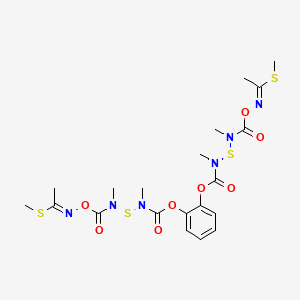
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is a complex organic compound that belongs to the class of benzoxazinones. This compound is characterized by its unique structure, which includes a benzoxazinone core substituted with methoxyphenyl and methoxybenzoyl groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoxazinone Core: This step involves the cyclization of an appropriate precursor, such as an o-aminophenol derivative, with a suitable carboxylic acid or its derivative under acidic or basic conditions.
Substitution Reactions: The introduction of the methoxyphenyl and methoxybenzoyl groups is achieved through electrophilic aromatic substitution reactions. These reactions often require the use of catalysts such as Lewis acids (e.g., AlCl3) and specific reaction conditions to ensure regioselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize costs. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbonyl group to an alcohol. Typical reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: AlCl3 as a catalyst for electrophilic substitution, NaOH or KOH for nucleophilic substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoxazinone derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a chemical intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: It can inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Interaction with DNA: The compound may bind to DNA, affecting gene expression and cellular processes.
Modulation of Signaling Pathways: It can influence various signaling pathways, leading to changes in cell behavior and function.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-2-phenyl-3-benzoyl-4H-1,3-benzoxazin-4-one: Lacks the methoxy groups, resulting in different chemical and biological properties.
2,3-Dihydro-2-(4-methoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one: Similar structure but with different substitution patterns, leading to variations in reactivity and activity.
Uniqueness
2,3-Dihydro-2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-4H-1,3-benzoxazin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of methoxy groups enhances its solubility and may influence its interaction with biological targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
103952-80-3 |
|---|---|
Fórmula molecular |
C24H21NO6 |
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-3-(4-methoxybenzoyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C24H21NO6/c1-28-17-11-8-15(9-12-17)22(26)25-23(27)18-6-4-5-7-19(18)31-24(25)16-10-13-20(29-2)21(14-16)30-3/h4-14,24H,1-3H3 |
Clave InChI |
WINQJSCWEMVUEQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(=O)N2C(OC3=CC=CC=C3C2=O)C4=CC(=C(C=C4)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


